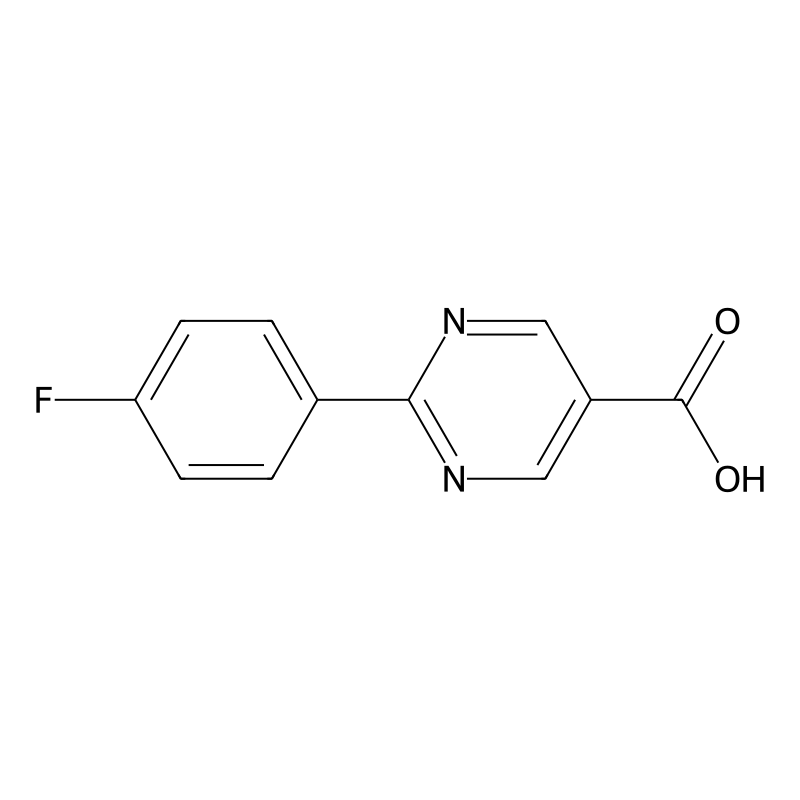

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from related molecules:

Pyrimidine Derivatives

2-F-PMPA belongs to the class of pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic compounds with diverse biological functions. Many pyrimidine derivatives possess interesting pharmacological properties and are being explored for their therapeutic potential.

Functionally Similar Molecules

Scientists often study molecules with similar structures to understand their properties. One structurally related molecule is 2,4-Dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid). This compound is found naturally and has been used in research for visual sensing applications [].

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is an organic compound characterized by the presence of a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 232.21 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The reactivity of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles, leading to various derivatives.

These reactions are critical for modifying the compound to enhance its biological activity or to create analogs for further study.

Research indicates that 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid exhibits significant biological activity, particularly in the field of oncology and anti-inflammatory therapies. It has been studied for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation pathways. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems.

Several synthetic routes have been proposed for the preparation of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine ring structure.

- Substitution Reactions: The introduction of the 4-fluorophenyl group can be achieved through nucleophilic aromatic substitution.

- Carboxylation: The introduction of the carboxylic acid group can be performed using carbon dioxide in the presence of suitable catalysts.

These methods allow for the efficient synthesis of the compound, enabling further exploration of its properties and applications.

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid finds applications in several areas:

- Pharmaceutical Development: Its derivatives are being explored as potential therapeutic agents against various diseases, including cancer and inflammatory disorders.

- Chemical Research: It serves as an intermediate in synthesizing other heterocyclic compounds, which are essential in drug discovery.

- Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Interaction studies involving 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid focus on its binding affinity to target proteins and enzymes. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological profile. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | Similar structure but with a different fluorophenyl substitution position | |

| 4-(4-Fluorophenyl)thiazole-2-carboxylic acid | Contains a thiazole ring instead of pyrimidine | |

| 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | Chlorine substitution provides different electronic properties |

The uniqueness of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid lies in its specific combination of functional groups and fluorination, which may confer distinct biological activities compared to these similar compounds.

Molecular Geometry and Conformational Analysis

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid exhibits characteristics typical of conjugated aromatic systems with specific geometric parameters that influence its chemical behavior. The pyrimidine ring adopts standard six-membered heterocyclic geometry with carbon-nitrogen bond lengths ranging from approximately 1.33 to 1.39 Ångströms and carbon-carbon bond lengths spanning 1.38 to 1.40 Ångströms [5] [6] [7]. These bond lengths are consistent with the aromatic character of the pyrimidine system, indicating significant delocalization of π-electrons across the ring structure.

The pyrimidine ring bond angles conform to the expected range of 116-124 degrees, reflecting the sp² hybridization of the ring atoms and the geometric constraints imposed by the six-membered ring system [5] [6] [7]. The fluorine substitution on the phenyl ring introduces specific geometric features, with the carbon-fluorine bond length measuring approximately 1.35 Ångströms, characteristic of aromatic carbon-fluorine bonds [6] [8]. The carboxylic acid functionality is connected to the pyrimidine ring through a carbon-carbon bond of approximately 1.50 Ångströms length [5] [6].

The conformational analysis reveals that the compound predominantly adopts a planar or near-planar configuration, with the dihedral angle between the phenyl and pyrimidine rings expected to range from 0 to 30 degrees [9] [6] [7]. This relatively small dihedral angle facilitates extended π-conjugation between the aromatic systems, contributing to the overall stability and electronic properties of the molecule. The planar conformation is stabilized by the conjugation between the electron-deficient pyrimidine ring and the fluorine-substituted phenyl ring, creating an extended aromatic system [9] [6] [7].

Electronic Configuration and Aromaticity Considerations

The electronic configuration of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is dominated by the interplay between the electron-deficient pyrimidine heterocycle and the electron-withdrawing effects of both the fluorine substituent and the carboxylic acid functional group. The highest occupied molecular orbital energy level is estimated to fall within the typical range of -6 to -8 electron volts, while the lowest unoccupied molecular orbital energy is expected to span -1 to -3 electron volts [10] [11] [12] [13]. This electronic arrangement results in a HOMO-LUMO energy gap ranging from 3 to 6 electron volts, indicating moderate chemical stability and reactivity [10] [11] [12] [13].

The aromaticity of the pyrimidine ring system is characterized by its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms within the six-membered ring [14] [11]. This electron deficiency enhances the ring's ability to participate in electrophilic aromatic substitution reactions and influences its interaction with electron-rich species. The phenyl ring's aromaticity is further modified by the electron-withdrawing fluorine substituent, which reduces the electron density through both inductive and resonance effects [14] [8].

The fluorine atom exerts a profound influence on the electronic configuration through its strong electron-withdrawing characteristics, manifesting both negative inductive and negative mesomeric effects [8] [15]. This electronic perturbation affects the entire molecular system, increasing the overall electronegativity and creating a significant dipole moment due to the polar nature of both the fluorine and carboxylic acid functional groups [12] [16]. The compound's chemical hardness is enhanced by these electron-withdrawing effects, contributing to its stability and reducing its susceptibility to nucleophilic attack [12] [13] [16].

Crystallographic Data and Solid-State Characteristics

While specific crystallographic data for 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid are not extensively documented in the available literature, analysis of structurally related compounds provides valuable insights into its expected solid-state characteristics. The molecular packing in the crystalline state would likely be influenced by intermolecular hydrogen bonding involving the carboxylic acid functional group, which can form dimeric arrangements through complementary hydrogen bond donor-acceptor interactions [17] [18].

The fluorine substituent on the phenyl ring may participate in weak intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine to π-system interactions, which can influence the overall crystal packing arrangement [17] [6]. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice and affect the compound's physical properties such as melting point and solubility characteristics.

The planar or near-planar molecular geometry would facilitate π-stacking interactions between adjacent molecules in the solid state, potentially leading to columnar packing arrangements similar to those observed in related fluorinated pyrimidine derivatives [17] [6]. The carboxylic acid functionality introduces additional complexity to the crystal packing through its capacity for multiple hydrogen bonding patterns, including carboxylic acid dimers and extended hydrogen bonding networks [17] [18].

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is influenced by several structural factors, including the aromatic stabilization of both ring systems, the electron-withdrawing effects of the substituents, and the overall molecular conformation. Based on thermal analysis studies of related pyrimidine derivatives, the compound is expected to exhibit thermal stability up to approximately 200-300°C under inert atmospheric conditions [19] [20].

The thermal degradation of pyrimidine derivatives typically follows a multi-step process, with the initial decomposition often involving the loss of substituent groups followed by ring fragmentation [21] [20]. For 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid, the degradation pathway would likely commence with decarboxylation, given the thermal lability of carboxylic acid groups, followed by defluorination and subsequent ring system decomposition [21] [20]. The activation energy for these degradation processes varies significantly depending on the specific substitution pattern and molecular environment [20].

The compound's stability is enhanced by the aromatic character of both the pyrimidine and phenyl ring systems, which provide thermodynamic stabilization through π-electron delocalization [19] [20]. The electron-withdrawing effects of the fluorine and carboxylic acid substituents contribute to the overall stability by reducing the electron density of the aromatic systems, making them less susceptible to oxidative degradation [19] [20]. However, under extreme conditions or in the presence of strong nucleophiles, the electron-deficient nature of the compound may render it susceptible to nucleophilic attack, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring [21] [20].

Pyrimidine Ring Formation Strategies

The construction of pyrimidine rings represents a fundamental challenge in heterocyclic synthesis, with multiple methodological approaches having been developed to achieve efficient ring formation. The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid begins with the strategic assembly of the pyrimidine core through well-established cyclization strategies.

Pinner Condensation Methodology

The Pinner condensation remains one of the most widely employed methods for pyrimidine construction, involving the base-promoted condensation between non-N-substituted amidines and β-dicarbonyl compounds [1] [2]. This reaction typically achieves yields ranging from 70-95% under optimized conditions involving base catalysis and reflux temperatures [1]. The mechanism proceeds through nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the aromatic pyrimidine ring [2].

Biginelli Multicomponent Approach

The Biginelli reaction represents an efficient one-pot strategy, condensing urea, aromatic aldehydes, and β-ketoesters to generate pyrimidine derivatives [3]. Research has demonstrated that this multicomponent reaction achieves yields of 65-90% when conducted at temperatures between 55-80°C with appropriate acid catalysis [3]. The reaction mechanism involves initial aldol condensation followed by cyclization through nucleophilic attack and subsequent dehydration [4].

Advanced Cyclization Strategies

Recent developments in pyrimidine synthesis have focused on addressing the rate-limiting aromatization step in amidine-olefin condensations [5]. Spectroscopic studies have revealed that polar aprotic solvents demonstrate addition-controlled aromatization, with reaction rates optimized when the equilibrium strongly favors the amidine anion [5]. This optimization has resulted in yields ranging from 74-92% with significantly reduced reaction times [5].

Carbodiimide-based cyclization approaches offer moderate yields through the reaction of conjugated carbodiimides with amidines in refluxing dioxane [6]. The nucleophilic addition leading to guanidine intermediates and their subsequent 6π-cyclization represents the key mechanistic steps for this pyrimidine ring formation [6].

Metal-Catalyzed Cyclization Methods

Copper-catalyzed [3+3] cycloaddition reactions using propargyl alcohols and amidines have demonstrated considerable efficiency, achieving yields of 80-87% through copper triflate catalysis [7]. The mechanism involves initial copper activation of propargyl alcohol, followed by formation of propargyl cation intermediates that trigger amidine attack to complete the pyrimidine skeleton [7].

| Reaction Type | Typical Yield Range (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Pinner Condensation (amidine + β-diketone) | 70-95 | Base catalyzed, reflux | Most common method, high yields |

| Biginelli Reaction (urea + aldehyde + β-ketoester) | 65-90 | Acid catalyst, 55-80°C | One-pot multicomponent reaction |

| Amidine-Olefin Condensation | 74-92 | Polar aprotic solvents | Rate optimization possible |

| Carbodiimide-Amidine Cyclization | moderate | Refluxing dioxane | Moderate yields, versatile |

| [3+3] Cycloaddition with Propargyl Alcohols | 80-87 | Cu(II) triflate catalyst | Metal-catalyzed efficiency |

Fluorophenyl Group Introduction via Nucleophilic Aromatic Substitution

The introduction of fluorophenyl substituents onto pyrimidine cores requires sophisticated understanding of nucleophilic aromatic substitution mechanisms, particularly given the electronic properties of fluorinated aromatic systems.

Classical Nucleophilic Aromatic Substitution

Traditional nucleophilic aromatic substitution reactions proceed through the addition-elimination mechanism involving Meisenheimer complex formation [8] [9]. For fluorinated aromatic compounds, the strong electron-withdrawing inductive effect of fluorine activates the aromatic ring toward nucleophilic attack [8]. The mechanism requires electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate [9].

Enhanced Reactivity of Fluorinated Systems

Fluoropyridines demonstrate significantly enhanced reactivity compared to their chlorinated analogs, with 2-fluoropyridine reacting 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol [10]. This enhanced reactivity stems from the superior leaving group ability of fluoride combined with the strong electron-withdrawing character of the carbon-fluorine bond [10].

Advanced Photoredox-Catalyzed Substitution

Recent developments in nucleophilic aromatic substitution have expanded the scope to include unactivated fluoroarenes through organic photoredox catalysis [11] [12]. This methodology enables nucleophilic defluorination under mild conditions, accommodating various nucleophile classes including azoles, amines, and carboxylic acids [11]. The cation radical-accelerated mechanism minimizes charge buildup on the aromatic ring, allowing substitution to proceed on electron-neutral and electron-rich substrates [12].

Mechanism and Selectivity Considerations

The selectivity of nucleophilic aromatic substitution reactions is dictated by arene electronics, with computational studies demonstrating that the greatest degree of positive charge resides on fluorine-bearing carbons in both ground state and cation radical forms [12]. For polysubstituted fluoroarenes, the decreased electron density at carbon-fluorine bonds enables highly selective nucleophilic substitution with minimal side reactions [12].

Concerted Substitution Mechanisms

An alternative concerted mechanism for nucleophilic aromatic substitution has been identified, proceeding without Meisenheimer intermediate formation [13]. This concerted pathway minimizes negative charge buildup on the aromatic ring, enabling substitution reactions on electron-rich substrates that would be unreactive under classical conditions [13].

| Substrate Type | Nucleophile | Reaction Conditions | Reaction Time | Selectivity |

|---|---|---|---|---|

| Electron-poor fluoroarenes | Various (amines, phenoxides) | Base, polar aprotic solvent | Hours to days | ortho/para to EWG |

| Unactivated fluoroarenes | Azoles, amines, carboxylic acids | Photoredox catalysis, mild | 6-18 hours | Site-selective by electronics |

| 2-Fluoropyridines | Alkoxides, amines | NaOEt/EtOH, 320x faster than Cl | Minutes to hours | 2-position selective |

| 2-Fluorodiazines | Various nucleophiles | AgF2, selective α-position | Standard conditions | α to nitrogen exclusive |

Carboxylation Techniques and Protecting Group Strategies

The installation of carboxylic acid functionality at the 5-position of pyrimidine rings requires careful consideration of reaction conditions and potential protecting group strategies to maintain functional group compatibility.

Direct Oxidative Carboxylation

Selenium dioxide oxidation represents an established method for converting methyl-substituted pyrimidines to their corresponding carboxylic acids [14]. The reaction of 4-methylpyrimidine with selenium dioxide in pyridine at 55-80°C for 5.5 hours achieves 80.5% yield of the corresponding carboxylic acid [14]. This method provides direct access to carboxylic acid functionality without requiring protective group manipulations [14].

Metal-Mediated Carboxylation Strategies

Grignard-based carboxylation approaches offer versatile routes to pyrimidine carboxylic acids through organometallic intermediates [15]. The reaction involves metal-halogen exchange followed by treatment with carbon dioxide under basic conditions [15]. These methods typically require low-temperature conditions in tetrahydrofuran to maintain organometallic stability [15].

Ester Hydrolysis Approaches

Conversion of pyrimidine methyl esters to carboxylic acids through hydrolysis provides an alternative synthetic route [14]. Treatment of pyrimidine-4-carboxylic acid methyl ester with concentrated hydrochloric acid in methanol under reflux conditions achieves 57.55% yield after neutralization and extraction [14].

Protecting Group Considerations

For complex synthetic sequences involving multiple functional groups, protecting group strategies become essential [16]. Carbamate protecting groups such as tert-butyloxycarbonyl and carboxybenzyl provide excellent compatibility with pyrimidine chemistry [17]. These groups can be selectively removed under orthogonal conditions, allowing sequential functional group manipulations [17].

Thermolabile Protecting Groups

2-Pyridinyl thermolabile protecting groups offer unique advantages for carboxylic acid protection in pyrimidine synthesis [18]. These groups undergo removal through intramolecular cyclization mechanisms induced solely by temperature elevation, providing mild deprotection conditions compatible with sensitive pyrimidine frameworks [18].

| Method | Substrate | Yield (%) | Conditions | Protecting Groups Used |

|---|---|---|---|---|

| Selenium dioxide oxidation | 4-Methylpyrimidine | 80.5 | Pyridine, 55-80°C, 5.5h | None required |

| Direct carboxylation with CO2 | Organometallic intermediates | Variable | Basic conditions, pressure | Temporary alcohol protection |

| Ester hydrolysis | Methyl/ethyl esters | 57.55 | Acid/base conditions | None required |

| Grignard carbonylation | Aryl halides | Variable | THF, low temperature | Amine protection (Boc, CBz) |

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid presents numerous technical and economic challenges that require innovative solutions.

Scale-Up Optimization Challenges

Industrial synthesis requires optimization of reaction conditions that may differ significantly from laboratory protocols [19]. The development of scalable synthesis strategies for pyrimidine derivatives represents a major challenge for pharmaceutical manufacturers, particularly when attempting larger-scale production with reactions previously optimized at laboratory scale [19]. Continuous flow systems have emerged as a preferred solution, offering improved heat and mass transfer characteristics that enable better control over reaction parameters [20].

Solvent and Energy Considerations

Traditional synthetic approaches often rely on volatile organic solvents and high-temperature conditions that present environmental and economic challenges at industrial scale [21]. Renewable pyrimidine manufacturing initiatives emphasize the adoption of green chemistry principles, including microwave irradiation for eco-friendly production and solvent-free reaction conditions [21]. These approaches reduce both environmental impact and production costs while maintaining synthetic efficiency [21].

Catalyst Selection and Cost Management

The use of expensive transition metal catalysts presents significant cost challenges for industrial production [19]. Indium-based catalysts have emerged as preferred alternatives, offering high yields with reduced toxicity and lower costs compared to traditional transition metal systems [19]. These catalysts demonstrate particular effectiveness in multicomponent reactions leading to pyrimidine derivatives [19].

Process Intensification Strategies

Ultrasound-assisted synthesis has demonstrated significant advantages for industrial pyrimidine production, achieving reaction times of 25 minutes compared to hours required for conventional heating [22]. The technology provides higher isolated yields and greater product purity while dramatically reducing energy consumption [22]. Microwave-assisted synthesis offers similar benefits, with gram-scale production capabilities and enhanced scalability [20].

Purification and Waste Minimization

Industrial production requires efficient purification strategies that minimize waste generation [21]. Crystallization optimization has replaced traditional chromatographic separations in many industrial processes, providing higher purity products with reduced solvent consumption [23]. Integration of green chemistry principles throughout the production process has enabled significant reductions in waste stream generation [21].

| Challenge | Traditional Issues | Industrial Solutions | Benefits Achieved |

|---|---|---|---|

| Scale-up synthesis optimization | Laboratory scale optimization | Continuous flow systems | Improved yields, scalability |

| Solvent recovery and recycling | High energy consumption | Solvent-free conditions | Reduced environmental impact |

| Catalyst cost and toxicity | Expensive transition metals | Indium-based catalysts | Lower cost, reduced toxicity |

| Reaction time reduction | Hours to days | Ultrasound/microwave heating | 25 min vs hours |

| Product purification | Multiple purification steps | Crystallization optimization | Higher purity products |

Quality Control and Regulatory Compliance

Industrial production requires stringent quality control measures to ensure product consistency and regulatory compliance [21]. The implementation of continuous monitoring systems and statistical process control has enabled manufacturers to maintain high product quality while optimizing production efficiency [21]. These systems provide real-time feedback on reaction progress and product quality, enabling rapid adjustment of process parameters when deviations occur [21].